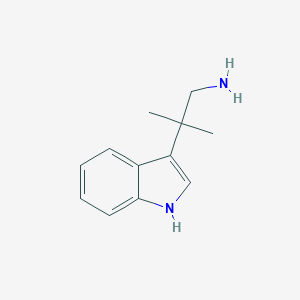

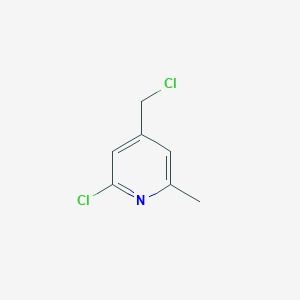

2-(1H-indol-3-yl)-2-methylpropan-1-amine

Übersicht

Beschreibung

2-(1H-indol-3-yl)-2-methylpropan-1-amine, also known as 3,4-dimethylamphetamine (DMA), is a psychoactive drug that belongs to the amphetamine class of compounds. DMA is a synthetic compound that is structurally similar to other amphetamines, such as methamphetamine and MDMA (ecstasy). DMA is a potent stimulant that has been used as a research tool in studies of the central nervous system.

Wissenschaftliche Forschungsanwendungen

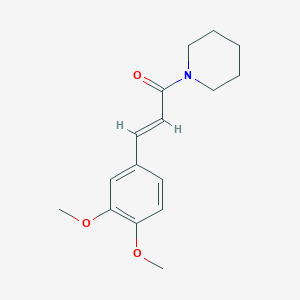

1. N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide

- Application Summary : This compound was synthesized by reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent .

- Methods of Application : The synthesis involved the use of N, N ′-dicyclohexylcarbodiimide (1 mmol) added to a solution of ibuprofen (1 mmol) in CH2Cl2 .

- Results or Outcomes : The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR) (1 H-NMR and 13 C-NMR), UV, IR, and mass spectral data .

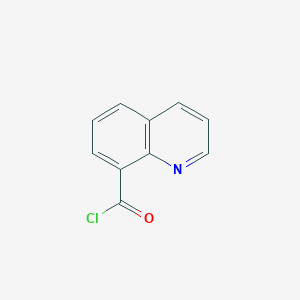

2. 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives

- Application Summary : These compounds were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus, especially methicillin-resistant S. aureus (MRSA) and Mycobacterium tuberculosis .

- Methods of Application : A straightforward approach to 2-(1H-indol-3-yl)quinazolin-4(3H)-one and their analogues was developed .

- Results or Outcomes : The synthesized compounds showed activity against both S. aureus and MRSA. 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one showed a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA .

3. Synthesis of Indole Derivatives

- Application Summary : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application : Various methods have been reported for the synthesis of indoles, for example modern versions of classical synthesis methods such as: Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .

- Results or Outcomes : Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

4. 2-(1H-indol-3-yl)acetonitrile Based Fluorophores

- Application Summary : 2-(1H-indol-3-yl)acetonitrile based donor–acceptor fluorophores were synthesized and studied for their optical, thermal, and electroluminescence properties .

- Methods of Application : The geometric and electronic structures of the fluorophores in the ground and excited states have been studied using density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods .

- Results or Outcomes : Both the fluorophores exhibit high fluorescence quantum yield (Φf = <0.6) and good thermal stability (Td10 = <300 °C), and could be excellent candidates for OLED applications .

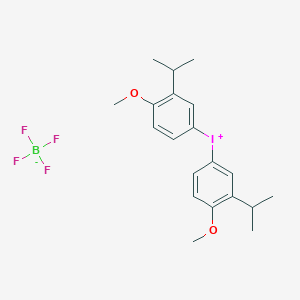

5. 2-Arylpropanoic Acids

- Application Summary : 2-Arylpropanoic acids are an important class of non-steroidal anti-inflammatory drugs (NSAIDs). They are widely used for the treatment of various types of arthritis and musculoskeletal disorders .

- Methods of Application : The synthesis of 2-arylpropanoic acids involves various chemical reactions, including the reaction of aryl halides with malonic acid in the presence of a base .

- Results or Outcomes : These compounds have been found to be effective in reducing inflammation and pain associated with various types of arthritis and musculoskeletal disorders .

6. 2-(1H-Indol-3-yl)acetonitrile Based Fluorophores

- Application Summary : 2-(1H-indol-3-yl)acetonitrile based donor–acceptor fluorophores were synthesized and studied for their optical, thermal, and electroluminescence properties .

- Methods of Application : The geometric and electronic structures of the fluorophores in the ground and excited states have been studied using density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods .

- Results or Outcomes : Both the fluorophores exhibit high fluorescence quantum yield (Φf = <0.6) and good thermal stability (Td10 = <300 °C), and could be excellent candidates for OLED applications .

Eigenschaften

IUPAC Name |

2-(1H-indol-3-yl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-12(2,8-13)10-7-14-11-6-4-3-5-9(10)11/h3-7,14H,8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRFYKZLWPFRQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165698 | |

| Record name | Indole, 3-(2-amino-1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-3-yl)-2-methylpropan-1-amine | |

CAS RN |

15467-31-9 | |

| Record name | β,β-Dimethyl-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15467-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole, 3-(2-amino-1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015467319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 3-(2-amino-1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B168509.png)

![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)